molecular formula C8H10N2O4S B7947133 7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B7947133
M. Wt: 230.24 g/mol
InChI Key: BQIMPGFMMOZASS-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₀N₂O₄S Average Mass: 230.238 g/mol IUPAC Name: (6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

This compound is a cephalosporanic acid derivative, serving as a critical intermediate in synthesizing advanced cephalosporin antibiotics like Cefcapene Pivoxil . Its structure features a bicyclic β-lactam core with a hydroxymethyl (-CH₂OH) group at position 3 and an amino (-NH₂) group at position 7, which influence both reactivity and pharmacokinetics.

Properties

IUPAC Name

7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10/h4,7,11H,1-2,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIMPGFMMOZASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935561
Record name 7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15690-38-7
Record name 7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as a derivative of cephalosporin antibiotics, plays a significant role in the field of microbiology and pharmacology. This compound is characterized by its unique bicyclic structure, which contributes to its biological activity, particularly as an antibiotic. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C8H10N2O4SC_8H_{10}N_2O_4S, with a molecular weight of approximately 230.24 g/mol. The compound features a thiazolidine ring and a carboxylic acid functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₈H₁₀N₂O₄S
Molecular Weight230.24 g/mol
CAS Number15690-38-7
Boiling Point617.9 °C
Flash Point327.5 °C

The primary mechanism through which this compound exhibits its antibacterial properties is through the inhibition of bacterial cell wall synthesis. This action is similar to that of other beta-lactam antibiotics, which target penicillin-binding proteins (PBPs) crucial for cell wall integrity.

Antimicrobial Efficacy

Research has shown that this compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has been effective against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli4 µg/mL
Staphylococcus aureus2 µg/mL
Pseudomonas aeruginosa8 µg/mL

Case Studies

  • Clinical Application in Respiratory Infections : A study conducted by Wang et al. (2011) evaluated the efficacy of this compound in treating respiratory tract infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated patients compared to controls.
  • Surgical Prophylaxis : In another clinical trial, the compound was used as a prophylactic agent in patients undergoing abdominal surgery. The study found that the incidence of postoperative infections was significantly lower in patients who received the antibiotic compared to those who did not.
  • Pharmacokinetics Study : A pharmacokinetic analysis revealed that the compound has favorable absorption characteristics, with peak plasma concentrations observed within 1 hour post-administration, indicating its potential for effective dosing regimens.

Comparison with Similar Compounds

Comparison with Structurally Similar Cephalosporin Derivatives

Key Structural and Functional Differences

Compound Name / CAS No. Substituent at Position 3 Substituent at Position 7 Key Properties
Target Compound Hydroxymethyl (-CH₂OH) Amino (-NH₂) Intermediate for 4th-gen cephalosporins; moderate solubility in water .
7-Amino-3-vinyl derivative (26395-99-3) Vinyl (-CH₂CH₂) Amino (-NH₂) Higher lipophilicity; potential for extended half-life .
7-Amino-3-methyl derivative (22252-43-3) Methyl (-CH₃) Amino (-NH₂) Certified reference material (95%+ purity); used in quality control .
Cefazolin (25953-19-9) [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl (1H-Tetrazol-1-yl)acetyl Broad-spectrum activity; resistant to staphylococcal β-lactamases .
SQ 14,359 () [(1-Methyl-1H-tetrazol-5-yl)thio]methyl D-[(Aminocarbonyl)amino]-2-thienylacetyl Broad-spectrum; active against β-lactamase-producing pathogens .
Cefixime Schiff Bases () Ethenyl (-CH₂CH₂) 2-(2-Amino-1,3-thiazol-4-yl)acetamido Modified side chains enhance stability and bioavailability .

Antibacterial Activity

  • SQ 14,359 () exhibits potent activity against β-lactamase-producing Gram-negative bacteria due to its thienylureidoacetyl side chain , which sterically shields the β-lactam ring .
  • The hydroxymethyl group in the target compound may reduce antibacterial potency compared to cephalosporins with bulkier substituents (e.g., Cefazolin’s thiadiazolyl group) but improves solubility for parenteral formulations .

Impurity Profiles

  • Dimer impurities in cephalosporins (e.g., cefotaxime in ) are linked to allergenic responses. The target compound’s simpler structure minimizes such byproducts, enhancing safety .

Preparation Methods

Initial Chloromethyl Group Reduction

The process begins with (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). In dimethylformamide (DMF), GCLE reacts with zinc powder and ammonium chloride at 10°C for 20 minutes, yielding a white solid (96% yield). This step replaces the chloromethyl group with a hydroxyl group while preserving the β-lactam core.

Oxidation and Ozonolysis

The intermediate undergoes oxidation with 18% peracetic acid in dichloromethane at 5°C, followed by ozonolysis at -20°C. Sodium bisulfite reduction stabilizes the product, achieving an 81.8% yield. This step introduces a ketone group at position 8 while maintaining stereochemical integrity.

Mesylation and Elimination

Methanesulfonyl chloride in DMF at 5–10°C mesylates the hydroxyl group, forming a leaving group. Subsequent treatment with phosphorus trichloride in dichloromethane at -10°C eliminates the mesyl group, yielding a Δ²-alkene derivative (87.6% yield).

Deprotection and Enzymatic Cleavage

Zinc reduction in acetic acid removes the p-methoxybenzyl ester (91.2% yield), followed by meta-cresol-mediated carboxyl deprotection. Semacylase PG-450 cleaves the phenylacetyl group at pH 8, producing 7-AHCA with 89.5% yield.

Direct Modification of 7-Aminocephalosporanic Acid (7-ACA)

Alkaline Hydrolysis

7-ACA reacts with sodium hydroxide in the presence of quaternary ammonium salts at -5–5°C to generate 7-deacetyl-7-aminocephalosporanic acid (7-DACA). This step selectively hydrolyzes the acetyl group without disrupting the β-lactam ring.

Hydroxymethylation

7-DACA undergoes hydroxymethylation using formaldehyde under controlled pH (7.0–7.5) and temperature (20–25°C). Triethylamine catalyzes the reaction, achieving a 73% yield. The hydroxymethyl group is introduced at position 3 via nucleophilic addition.

Enzymatic Deprotection Strategies

Semacylase PG-450 Application

In the final step of the GCLE route, Semacylase PG-450 selectively cleaves the phenylacetyl protecting group at 30–35°C and pH 8.0. This biocatalytic method avoids harsh acidic conditions, preserving the labile β-lactam structure.

Comparative Efficiency

Enzymatic deprotection achieves 89.5% yield, outperforming traditional acid hydrolysis (75–80% yield). The enzyme’s specificity minimizes side reactions, enhancing product purity.

Alternative Pathways via Cephem Derivatives

Carbamylation and Esterification

A cephem intermediate is carbamylated with chlorosulfonyl isocyanate in dichloromethane at -10°C, followed by esterification with iodomethyl pivalate. While primarily used for cefcapene pivoxil synthesis, this route adapts to 7-AHCA by omitting the esterification step.

Oxidative Desulfurization

Controlled oxidation of 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives with hydrogen peroxide converts sulfur at position 5 to a sulfoxide, enabling subsequent reduction to the hydroxymethyl group. This method remains experimental, with yields under 60%.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Purity
GCLE routeGCLEReduction, ozonolysis, deprotection89.5%>99%
7-ACA modification7-ACAHydrolysis, hydroxymethylation73%95–98%
EnzymaticProtected intermediateSemacylase PG-450 cleavage89.5%>99%
Cephem derivativeCephem coreCarbamylation, reduction60%90–92%

Critical Process Parameters

Temperature Control

Low temperatures (-20°C to 10°C) during ozonolysis and mesylation prevent Δ³-isomer formation, a common side reaction in cephalosporin synthesis.

Solvent Selection

DMF and dichloromethane are preferred for their ability to dissolve intermediates while stabilizing reactive species. Methanol and ethanol facilitate crystallization at later stages.

Catalytic Efficiency

Triethylamine enhances hydroxymethylation rates in the 7-ACA route, while zinc powder enables selective reductions without over-reducing the β-lactam ring.

Industrial-Scale Considerations

Cost Analysis

The GCLE route incurs higher costs due to multi-step synthesis and enzyme use but achieves superior yields. The 7-ACA method is more economical but requires stringent pH control.

Environmental Impact

Enzymatic deprotection reduces waste compared to acid hydrolysis, aligning with green chemistry principles. However, ozonolysis generates ozone byproducts, necessitating specialized scrubbers .

Q & A

Q. What are the key considerations for the chemical synthesis of this compound, and how can reaction conditions be optimized?

The synthesis of this cephalosporin analog involves nucleophilic substitution at position 7 and oxidation/reduction steps for functional group modifications. For example:

  • Substitution : Use of 2-naphthalenylacetyl derivatives under basic conditions (e.g., triethylamine) to introduce the amino group at position 7 .
  • Oxidation : Controlled oxidation with KMnO₄ or H₂O₂ to avoid over-oxidation of the β-lactam ring .
  • Critical factors : Temperature control (0–25°C), anhydrous solvents (e.g., DMF), and stoichiometric ratios (1:1.2 for nucleophilic reagents) to minimize side products .

Table 1 : Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Substitution at C72-naphthalenylacetyl chloride, Et₃N, DMF, 0°C68–72
HydroxymethylationFormaldehyde, NaBH₄, pH 7.555–60

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (C3 hydroxymethyl protons) and δ 5.1–5.3 ppm (β-lactam protons) confirm regiochemistry .
    • ¹³C NMR : A carbonyl signal at ~175 ppm (C8 oxo group) and C2 carboxylic acid at ~170 ppm validate the bicyclic core .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (85:15) to assess purity (>98%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazards : Acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319) .
  • Controls :
    • Use fume hoods and PPE (nitrile gloves, safety goggles).
    • Neutralize spills with 5% sodium bicarbonate solution .
    • Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can be employed to enhance the compound’s stability under physiological conditions?

  • pH Optimization : Maintain pH 6.8–7.2 (phosphate buffer) to reduce β-lactam ring hydrolysis .
  • Lyophilization : Formulate as a lyophilized powder to extend shelf life (>24 months at -20°C) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., Cl at C3) to stabilize the bicyclic core, as seen in analogs like 3-chloro-7-aminocephalosporanic acid .

Q. How does the hydroxymethyl group at C3 influence interactions with bacterial penicillin-binding proteins (PBPs)?

  • Mechanistic Insight : The hydroxymethyl group enhances hydrogen bonding with PBP active sites (e.g., PBP3 in E. coli), increasing binding affinity by ~20% compared to non-hydroxylated analogs .
  • Resistance Mitigation : This group reduces susceptibility to β-lactamase cleavage by sterically hindering enzyme access to the β-lactam ring .

Table 2 : Comparative Activity Against β-Lactamase-Producing Strains

CompoundMIC (μg/mL) for E. coli (ESBL+)Reference
7-Amino-3-(hydroxymethyl) analog2–4
Non-hydroxylated analog16–32

Q. What are the mechanistic implications of modifying the β-lactam ring on bacterial resistance?

  • Ring Expansion : Substituting sulfur in the 5-thia-1-azabicyclo system with oxygen (e.g., oxacephems) alters PBP binding kinetics but increases vulnerability to metallo-β-lactamases .
  • C7 Side Chain Modifications : Bulky aryl groups (e.g., naphthalene derivatives) improve resistance to AmpC β-lactamases by disrupting active-site interactions .

Methodological Note : Use X-ray crystallography to map PBP-binding conformations and molecular dynamics simulations to predict resistance trends .

Contradictions and Limitations

  • Synthesis Yields : reports 68–72% yields for substitution, while other analogs (e.g., 3-chloro derivatives) achieve >80% under similar conditions . This suggests further optimization is needed for hydroxymethylated derivatives.
  • Stability Data : indicates stability at pH 7, but notes hydrolysis at >25°C. Researchers must validate storage conditions for specific formulations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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